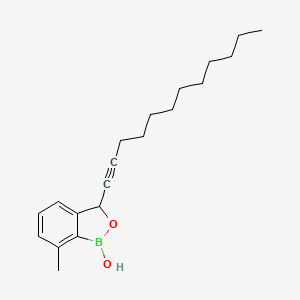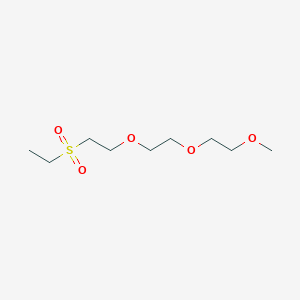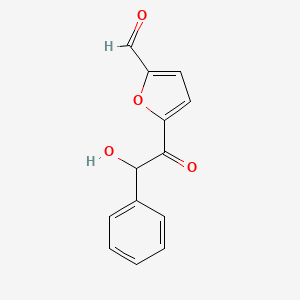![molecular formula C23H20O2 B14202887 Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate CAS No. 833485-29-3](/img/structure/B14202887.png)
Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a phenyl ring through an ethenyl linkage, with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Ethenyl Linkage Formation: The biphenyl group is then subjected to a Heck reaction with a halogenated phenyl derivative to form the ethenyl linkage.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate involves its interaction with molecular targets such as enzymes and receptors. The biphenyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-([1,1’-biphenyl]-4-yl)acetate: Similar structure but with a different position of the biphenyl group.
4-Methylbiphenyl: Lacks the ester functional group.
4-Methyldiphenyl: Similar to 4-Methylbiphenyl but with different substituents.
Uniqueness
Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate is unique due to its combination of a biphenyl group, an ethenyl linkage, and a methyl ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
833485-29-3 |
|---|---|
Formule moléculaire |
C23H20O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
methyl 2-[4-[2-(2-phenylphenyl)ethenyl]phenyl]acetate |
InChI |
InChI=1S/C23H20O2/c1-25-23(24)17-19-13-11-18(12-14-19)15-16-21-9-5-6-10-22(21)20-7-3-2-4-8-20/h2-16H,17H2,1H3 |
Clé InChI |
JYDXZQKDXFWSCM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)C=CC2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)
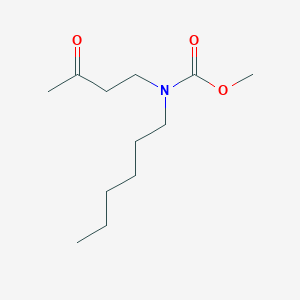
![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
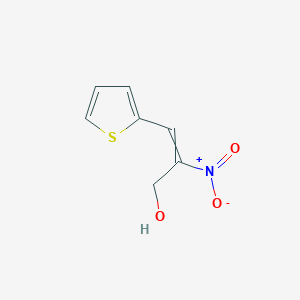
![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
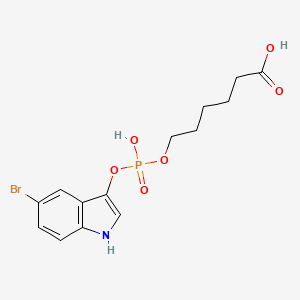
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
![2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B14202860.png)
phosphane}](/img/structure/B14202873.png)
